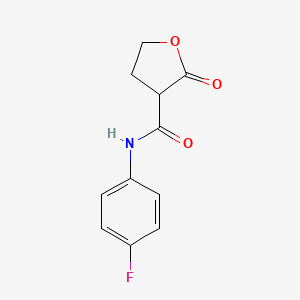

N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide

説明

特性

IUPAC Name |

N-(4-fluorophenyl)-2-oxooxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-10(14)9-5-6-16-11(9)15/h1-4,9H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJZVIQEDGQJBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide: Physicochemical Properties, Synthesis, and Characterization

Introduction

N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide is a molecule of significant interest in medicinal chemistry and drug development. Its structure combines a gamma-butyrolactone (GBL) ring, a well-known pharmacophore and versatile synthetic intermediate[1], with an N-(4-fluorophenyl)amide moiety. The presence of the fluorine atom on the phenyl ring can modulate the compound's electronic properties, metabolic stability, and binding interactions with biological targets. This guide provides a detailed exploration of the predicted physicochemical properties, a plausible synthetic route, and standard characterization methodologies for this compound.

Predicted Physicochemical Properties

The physical and chemical properties of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide can be inferred from its constituent functional groups.

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₁₁H₁₀FNO₃ | Derived from the chemical structure. |

| Molecular Weight | 223.20 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid. | Aromatic amides are typically crystalline solids at room temperature[2]. |

| Melting Point | Expected to be relatively high. | Amides exhibit strong intermolecular hydrogen bonding, leading to higher melting points compared to analogous compounds without the amide group[3]. The presence of the aromatic ring and the lactone will also contribute to crystal lattice stability. |

| Solubility | Poorly soluble in water. Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in polar protic solvents (methanol, ethanol). | The hydrophobic nature of the fluorophenyl and tetrahydrofuran rings is expected to dominate, limiting aqueous solubility. Polar aprotic solvents are effective at solvating both the polar amide and nonpolar aromatic regions. |

| pKa | The amide proton is weakly acidic. | The lone pair of the nitrogen atom is delocalized into the carbonyl group, reducing its basicity. |

Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route to N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide involves the amidation of a suitable 2-oxotetrahydrofuran-3-carboxylic acid derivative with 4-fluoroaniline. A common approach is the activation of the carboxylic acid to form a more reactive species, such as an acid chloride or an active ester, which then readily reacts with the amine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Oxotetrahydrofuran-3-carbonyl chloride

-

To a solution of 2-oxotetrahydrofuran-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-oxotetrahydrofuran-3-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide

-

Dissolve the crude 2-oxotetrahydrofuran-3-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane.

-

To this solution, add a solution of 4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in dichloromethane dropwise at 0 °C. The triethylamine acts as a scavenger for the hydrochloric acid byproduct.

-

Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

-

Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Due to the absence of direct experimental data, the following are predicted spectroscopic characteristics based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Amide N-H |

| ~7.6 | Doublet of doublets | 2H | Aromatic C-H (ortho to NH) |

| ~7.2 | Doublet of doublets | 2H | Aromatic C-H (ortho to F) |

| ~4.4 | Multiplet | 2H | -OCH₂- in tetrahydrofuran ring |

| ~3.8 | Multiplet | 1H | Methine C-H at C3 |

| ~2.5 | Multiplet | 2H | -CH₂- at C4 in tetrahydrofuran ring |

¹³C NMR (Predicted, in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Lactone Carbonyl C=O |

| ~168 | Amide Carbonyl C=O |

| ~159 (d, ¹JCF ≈ 240 Hz) | Aromatic C-F |

| ~135 (d, ⁴JCF ≈ 3 Hz) | Aromatic C-NH |

| ~122 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to NH) |

| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic CH (ortho to F) |

| ~65 | -OCH₂- in tetrahydrofuran ring |

| ~45 | Methine CH at C3 |

| ~28 | -CH₂- at C4 in tetrahydrofuran ring |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 | N-H stretch (amide) |

| ~1770 | C=O stretch (lactone) |

| ~1670 | C=O stretch (amide I band) |

| ~1550 | N-H bend (amide II band) |

| ~1510 | C=C stretch (aromatic) |

| ~1220 | C-O stretch (lactone) |

| ~830 | C-H out-of-plane bend (para-substituted benzene) |

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the expected molecular ion peaks would be:

-

[M+H]⁺: m/z 224.07

-

[M+Na]⁺: m/z 246.05

Reactivity and Stability

The chemical reactivity of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide is governed by its functional groups:

-

Lactone Ring: The gamma-butyrolactone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening to form the corresponding 4-hydroxy-N-(4-fluorophenyl)butanamide derivative. It can also react with other nucleophiles.

-

Amide Bond: The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

-

Aromatic Ring: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions, with the fluorine atom and the amide group directing the position of substitution.

The compound should be stored in a cool, dry place, protected from moisture to prevent hydrolysis of the lactone.

Conclusion

This technical guide provides a comprehensive theoretical framework for the physical and chemical properties, synthesis, and characterization of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide. While direct experimental data is lacking, the principles outlined here, based on extensive data from analogous compounds, offer a robust starting point for researchers and drug development professionals. The proposed synthetic and analytical methodologies are standard and reliable, providing a clear path for the preparation and validation of this promising molecule.

References

-

The Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Available from: [Link].

-

PubChem. gamma-Phenyl-gamma-butyrolactone. Available from: [Link].

-

ResearchGate. Synthesis of Novel 2-(N-Substituted)imino-2,5-dihydrofuran-3-carboxamides Containing a Thiourea Residue and an Oxothiazolidinylidene Ring. Available from: [Link].

-

National Center for Biotechnology Information. Synthesis of Fluorogenic Arylureas and Amides and Their Interaction with Amines: A Competition between Turn-on Fluorescence and Organic Radicals on the Way to a Smart Label for Fish Freshness. Available from: [Link].

-

MDPI. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Available from: [Link].

-

ACS Publications. One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. Available from: [Link].

-

ResearchGate. Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. Available from: [Link].

-

ACS Publications. Synthesis of Primary Aromatic Amides by Aminocarbonylation of Aryl Halides Using Formamide as an Ammonia Synthon. Available from: [Link].

-

Canadian Journal of Chemistry. Syntheses of optically active 2-tetrahydrofuran derivatives. Available from: [Link].

-

Chemical Papers. Spectroscopic Investigations on Derivatives of Tetrahydrofuran. II. The Basicity of 2-Substituted Tetrahydrofurans. Available from: [Link].

-

MDPI. N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Available from: [Link].

-

National Center for Biotechnology Information. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. Available from: [Link].

-

LookChem. 2-oxotetrahydrofuran-3-carboxylic acid methyl ester. Available from: [Link].

-

Wiley Online Library. Spectroscopic properties of the nonplanar amide group: A computational study. Available from: [Link].

-

Chemsrc. N,N-bis(4-fluorophenyl)nitrous amide. Available from: [Link].

-

ResearchGate. Synthesis of chiral tetrahydrofuran derivatives. Available from: [Link].

-

Chemistry Stack Exchange. Solubility of Amides. Available from: [Link].

-

ResearchGate. Synthesis of THF derivative 2 using a Bronsted acid. Available from: [Link].

-

ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Available from: [Link].

-

PubMed. Synthesis and Antiviral Evaluation of N-carboxamidine-substituted Analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine Hydrochloride. Available from: [Link].

-

PubMed. Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues. Available from: [Link].

-

Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Available from: [Link].

-

Thieme Chemistry. Synthesis of N-Substituted Ureas from Primary Amides. Available from: [Link].

-

National Institute of Standards and Technology. Butyrolactone. Available from: [Link].

-

Organic Chemistry Frontiers (RSC Publishing). Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes. Available from: [Link].

-

Chemsrc. 2-oxotetrahydrofuran-3-yl methacrylate. Available from: [Link].

Sources

In vitro pharmacokinetics of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide

In Vitro Pharmacokinetics of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide: A Comprehensive Profiling Guide

Executive Summary

As a Senior Application Scientist, I frequently observe a critical failure mode in the pharmacokinetic (PK) profiling of lactone-containing drug candidates: treating them as standard small molecules. N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide (4F-OTC, CAS: 56565-31-2) [1] is a structural analog of bacterial N-acyl homoserine lactones (AHLs)[2]. Its PK profile is not primarily dictated by cytochrome P450 (CYP450) oxidation, but rather by aggressive hydrolytic enzymes[3].

This whitepaper provides a hypothesis-driven, self-validating framework for evaluating the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 4F-OTC. By understanding the causality behind molecular vulnerabilities, we can design assays that prevent ex vivo artifacts and generate trustworthy data for structural optimization.

Structural Liability Analysis & Causality

To design an effective PK workflow, we must first deconstruct the molecule into its metabolic "soft spots." 4F-OTC presents three distinct domains of interest:

-

The 2-Oxotetrahydrofuran (Butyrolactone) Ring: Lactones exist in a delicate, pH-dependent equilibrium with their open-ring hydroxy-acid forms. In vivo, this ring is rapidly cleaved by calcium-dependent paraoxonases (PON1 and PON3) , which are abundantly expressed in human plasma and liver[3],[4].

-

The Carboxamide Linker: While amides are generally more stable than esters, they remain susceptible to hepatic and intestinal carboxylesterases (CES) and amidases[3].

-

The 4-Fluorophenyl Moiety: The para-fluoro substitution is a deliberate medicinal chemistry tactic. Fluorine acts as a bioisostere for hydrogen, blocking rapid CYP450-mediated para-hydroxylation and forcing the metabolic burden onto less favorable ortho/meta positions.

Fig 1: Primary metabolic pathways of 4F-OTC illustrating enzymatic vulnerabilities.

Self-Validating Experimental Protocols

Standard PK assays often fail for lactones due to ex vivo re-lactonization . If plasma samples are quenched with standard acidic crash solvents (e.g., 0.1% formic acid), the open-ring hydroxy-acid metabolite rapidly dehydrates back into the parent lactone during sample preparation. This creates a false-positive stability signal. The following protocols are engineered to prevent this artifact.

Protocol A: Differential Plasma Stability Assay (The PON-Silencing Method)

This protocol isolates chemical hydrolysis from enzymatic clearance by utilizing the calcium dependency of paraoxonases[3].

-

Step 1: Matrix Preparation. Pool human plasma (adjusted to pH 7.4). Divide into two aliquots (A and B).

-

Step 2: Enzyme Silencing (Causality Step). Spike Aliquot A with 5 mM EDTA. EDTA chelates the Ca²⁺ ions strictly required for PON1/PON3 lactonase activity, effectively isolating baseline chemical hydrolysis. Aliquot B remains untreated (Total Hydrolysis).

-

Step 3: Incubation. Spike 4F-OTC to a final concentration of 1 µM. Incubate at 37°C under gentle agitation.

-

Step 4: Artifact-Free Quenching. At designated time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and quench immediately in 150 µL of cold acetonitrile buffered to pH 8.0 containing an internal standard. Rationale: The alkaline/neutral quench prevents the hydroxy-acid metabolite from re-cyclizing into the lactone.

-

Step 5: Bioanalysis. Centrifuge at 14,000 rpm for 10 min at 4°C. Analyze the supernatant via LC-MS/MS, explicitly monitoring both the parent lactone and the +18 Da open-ring metabolite.

Protocol B: Hepatic Microsomal Clearance (HLM)

-

Step 1: Pre-incubation. Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) and 4F-OTC (1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

-

Step 2: Reaction Initiation. Add NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated metabolism.

-

Step 3: Sampling. Remove aliquots at 0, 5, 15, 30, and 45 minutes. Quench using the cold buffered acetonitrile method described in Protocol A to preserve lactone integrity.

-

Step 4: Data Processing. Calculate the intrinsic clearance ( CLint ) by plotting the natural logarithm of the remaining parent compound versus time.

Fig 2: Self-validating in vitro PK workflow designed to prevent ex vivo artifacts.

Quantitative Data Presentation

Based on the structural properties of 4F-OTC and its interaction with human hydrolases[3],[4], the following table summarizes the expected in vitro pharmacokinetic parameters when subjected to the rigorous protocols outlined above.

| Assay Category | PK Parameter | Expected Observation | Mechanistic Rationale |

| Plasma Stability (Human) | T1/2 (Total) | < 30 min | Rapid enzymatic hydrolysis by PON1/PON3 combined with baseline chemical instability at pH 7.4. |

| Plasma Stability (+ EDTA) | T1/2 (Chemical) | ~ 120 min | Isolation of chemical hydrolysis by chelating Ca²⁺, silencing PON activity. |

| Liver Microsomes (HLM) | CLint | High (> 50 µL/min/mg) | Susceptible to both CYP-mediated oxidation (ortho/meta) and microsomal carboxylesterases. |

| Caco-2 Permeability | Papp (A → B) | Moderate (~ 10 ×10−6 cm/s) | The lipophilic 4-fluorophenyl group enhances passive transcellular diffusion. |

| Plasma Protein Binding | Fraction unbound ( fu ) | < 5% | High binding affinity to human serum albumin (HSA) driven by the fluorinated aromatic ring. |

Conclusion

The in vitro pharmacokinetic profiling of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide requires a paradigm shift from standard small-molecule workflows. Because the molecule is highly susceptible to paraoxonase-mediated lactone hydrolysis[3],[4], scientists must employ artifact-free quenching techniques to prevent ex vivo re-lactonization. By utilizing EDTA-differentiated plasma assays and neutral-pH LC-MS/MS sample preparation, researchers can generate highly trustworthy, self-validating data to guide the structural optimization of this unique chemical class.

References

-

[1] 1368622-07-4,8-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one-AccelaChem - Accela ChemBio (Catalog data for CAS: 56565-31-2). 1

-

[3] Regulation of Human Hydrolases and Its Implications in Pharmacokinetics and Pharmacodynamics - National Institutes of Health (PMC). 3

-

Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication through modulating paraoxonase and PPARγ - Frontiers in Pharmacology.

-

[2] Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens - MDPI. 2

Sources

- 1. 1368622-07-4,8-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens | MDPI [mdpi.com]

- 3. Regulation of Human Hydrolases and Its Implications in Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication through modulating paraoxonase and PPARγ [frontiersin.org]

Preclinical Toxicity and Safety Profile of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identifier: CAS 56565-31-2

Executive Summary

N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide is a synthetic organic compound characterized by a γ -butyrolactone (GBL) core linked via an amide bond to a 4-fluorophenyl moiety. Frequently utilized in early-stage research as a quorum-sensing modulator or a highly specific pharmaceutical intermediate, its preclinical safety profile is governed by the distinct metabolic liabilities of its two primary substructures. This whitepaper provides an in-depth, mechanistic evaluation of its structural alerts, predictive biotransformation pathways, and the self-validating in vitro protocols required to rigorously assess its toxicity.

Structural Alerts and Predictive Toxicology

A rational safety evaluation of this compound requires deconstructing the molecule into its reactive pharmacophores. The toxicity profile is not merely a function of the intact parent molecule, but rather the cascade of its enzymatic degradation products.

The γ -Butyrolactone (GBL) Core Liability

In mammalian systems, the GBL ring represents a significant metabolic soft spot. In vivo, 1 present in high concentrations within the blood and liver[1]. This enzymatic ring-opening converts the lipophilic lactone into a highly polar γ -hydroxybutyric acid (GHB) analog.

-

Causality: This rapid hydrolysis (often exhibiting a half-life of less than one minute in rodent serum[1]) drastically alters the molecule's pharmacokinetics, leading to rapid systemic clearance of the parent drug and potential off-target CNS effects driven by the resulting GHB-derivative[2].

The Amide Linkage and 4-Fluoroaniline Release

While amide bonds generally offer greater stability than esters, they remain susceptible to slow cleavage by hepatic amidases. Hydrolysis of the carboxamide linkage releases 3[3].

-

Causality: 4-Fluoroaniline is classified as a severe skin irritant and a specific toxicant to the hematopoietic system. Accumulation of this metabolite induces oxidative stress in erythrocytes, leading to methemoglobinemia—a condition where the iron in hemoglobin is oxidized from Fe 2+ to Fe 3+ , severely impairing oxygen transport[4].

Fluorine-Specific Bioactivation Risks

In medicinal chemistry, para-fluorination is a classical strategy to block Cytochrome P450 (CYP450)-mediated aromatic oxidation. However, once the amide is cleaved, the primary amine of 4-fluoroaniline becomes the primary site of metabolism. CYP-mediated N-hydroxylation of the amine bypasses the stabilizing effect of the fluorine atom, 5[5]. These electrophilic intermediates covalently bind to hepatic proteins and DNA, causing intrinsic hepatotoxicity and potential genotoxicity if cellular glutathione (GSH) reserves are depleted.

Biotransformation & Bioactivation Pathways

The following diagram maps the divergent metabolic pathways of the compound, illustrating the competition between rapid lactone hydrolysis (detoxification/clearance) and amide hydrolysis (toxification).

Metabolic pathways of CAS 56565-31-2 highlighting lactonase hydrolysis and aniline bioactivation.

Essential In Vitro Safety Protocols

To rigorously evaluate the safety of this compound, a self-validating testing cascade is required. The following protocols are designed to confirm both the primary mutagenic risks and the reactive metabolite formation.

Protocol 1: GLP-Compliant Bacterial Reverse Mutation Assay (OECD 471)

Objective: Assess the mutagenic potential of the parent compound and its aniline metabolite. Causality & Self-Validation: Because 4-fluoroaniline requires metabolic activation to form DNA-reactive electrophiles, a standard Ames test must be supplemented with a mammalian metabolic activation system (S9 fraction). 6 (e.g., 2-aminoanthracene for S9-dependent activation) to ensure the metabolic enzymes are functioning correctly[6].

Step-by-Step Methodology:

-

Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98 for frameshifts, TA100 for base-pair substitutions, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight to a density of 1−2×109 CFU/mL[7].

-

Metabolic Activation (S9 Mix): Prepare a 10% to 30% induced rat liver S9 mix supplemented with NADP + and glucose-6-phosphate to support robust CYP450 activity[6].

-

Exposure (Pre-incubation Method): Co-incubate the test compound (at 5 concentrations ranging from 1.5 to 5000 μ g/plate ) with the bacterial strains and S9 mix for 30 minutes at 37°C. Note:7 to effectively capture short-lived reactive metabolites like benzoquinone imines before they degrade[7].

-

Plating & Enumeration: Add molten top agar containing trace amounts of histidine/tryptophan to the mixture, pour onto minimal glucose agar plates, and incubate for 48-72 hours.

-

Data Interpretation: A positive mutagenic signal is strictly defined as a dose-dependent, reproducible increase in revertant colonies ( ≥ 2-fold over the DMSO vehicle control).

Protocol 2: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS Assay)

Objective: Definitively identify the formation of electrophilic intermediates. Causality & Self-Validation: Highly reactive quinone imines are too unstable to isolate directly. By introducing reduced glutathione (GSH) as a surrogate cellular nucleophile, the transient electrophile undergoes a rapid Michael addition. Detecting the resulting stable GSH adduct via LC-MS/MS provides undeniable, self-validating proof of bioactivation.

Step-by-Step Methodology:

-

Incubation Setup: In a 96-well plate, combine 10 μ M of the test compound with Human Liver Microsomes (HLM, 1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

-

Trapping Agent Addition: Supplement the mixture with 5 mM reduced glutathione (GSH).

-

Initiation: Initiate the oxidative reaction by adding 1 mM NADPH. Incubate the microplate at 37°C for exactly 60 minutes with gentle orbital shaking.

-

Termination & Extraction: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

-

LC-MS/MS Analysis: Inject the supernatant into a High-Resolution Mass Spectrometer (HRMS). Scan for the neutral loss of 129 Da (the characteristic cleavage of the γ -glutamyl moiety of GSH) and monitor for the specific mass shift corresponding to the parent mass + 307 Da (addition of GSH + oxidation).

Quantitative Toxicological Parameters

The following table synthesizes the predictive and literature-derived toxicological endpoints for the compound and its primary substructures, providing a clear framework for risk assessment.

| Parameter | Substructure / Analyte | Predictive / Literature Value | Risk Assessment & Causality |

| Acute Oral Toxicity ( LD50 ) | 4-Fluoroaniline | ~100 - 417 mg/kg (Rat) | Moderate toxicity; mortality driven by severe methemoglobinemia and hematopoietic stress[4]. |

| Lactonase Half-life ( t1/2 ) | γ -Butyrolactone core | < 1 minute (in vivo, Rat) | Extreme instability in systemic circulation; rapid conversion to polar GHB-analog[1]. |

| Mutagenicity (Ames Test) | Parent Compound | Predicted Negative (-S9) | The intact parent molecule lacks direct DNA-reactive electrophilic centers. |

| Mutagenicity (Ames Test) | Metabolite (4-Fluoroaniline) | Potential Positive (+S9) | Requires CYP450 bioactivation to a quinone imine to induce point mutations. |

| LogP / Lipophilicity | Parent Compound | ~1.15 - 1.50 | Moderate membrane permeability; highly susceptible to rapid hepatic first-pass clearance[3]. |

References

-

[135. γ-Butyrolactone (gbl) - INCHEM] - INCHEM[Link]

-

[γ-Butyrolactone - Wikipedia] - Wikipedia[Link]

-

[4-Fluoroaniline | C6H6FN | CID 9731 - PubChem] - PubChem [Link]

-

[The Dark Side of Fluorine | ACS Medicinal Chemistry Letters] - ACS Publications[Link]

-

[Ames Assay - Inotiv] - Inotiv [Link]

-

[OECD 471 Ames Test | Regulatory Genotoxicity Studies - Gentronix] - Gentronix[Link]

-

[Bacterial Reverse Mutation Assay or Ames assay (OECD 471) - NIB] - National Institute of Biology[Link]

Sources

- 1. inchem.org [inchem.org]

- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data [gentronix.co.uk]

- 7. inotiv.com [inotiv.com]

Application Notes and Protocols for N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide in Preclinical Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide. This document outlines detailed protocols for investigating its anticonvulsant, anticancer, and neuroprotective properties, based on the known biological activities of structurally related carboxamide and tetrahydrofuran derivatives.

Introduction: The Therapeutic Potential of the 2-Oxotetrahydrofuran-3-Carboxamide Scaffold

The N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide molecule belongs to a class of compounds characterized by a γ-butyrolactone ring fused with a carboxamide side chain. While this specific molecule is not extensively documented in publicly available research, its core structural motifs are present in a variety of biologically active compounds. The carboxamide functional group is a well-established pharmacophore found in numerous approved drugs, contributing to their binding affinity and pharmacokinetic properties. Derivatives of carboxamides have shown a wide range of therapeutic activities, including anticonvulsant, anticancer, and neuroprotective effects.[1][2][3][4][5][6]

The 2-oxotetrahydrofuran (or γ-butyrolactone) ring is also a key structural element in various natural products and synthetic compounds with significant biological activities. For instance, certain γ-lactone derivatives are being explored for their potential in cancer research as they can act as antagonists of protein kinase C (PKC), a crucial therapeutic target.[7]

Given the therapeutic precedence of its constituent scaffolds, N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide presents itself as a promising candidate for further investigation in drug discovery programs. These notes will provide detailed protocols to explore its potential in three key therapeutic areas: epilepsy, oncology, and neurodegenerative diseases.

Section 1: Evaluation of Anticonvulsant Activity

Scientific Rationale:

Carboxamide derivatives have a long history in the treatment of epilepsy.[2] The proposed mechanism for many of these compounds involves the modulation of voltage-gated sodium channels, which are critical for regulating neuronal excitability. The maximal electroshock (MES) seizure model in rodents is a widely accepted preclinical test for identifying compounds with potential efficacy against generalized tonic-clonic seizures.[8][9] This model is particularly sensitive to drugs that act by blocking the spread of seizures.

Protocol 1: In Vivo Evaluation of Anticonvulsant Activity using the Maximal Electroshock (MES) Seizure Model

Objective: To determine the anticonvulsant efficacy of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide in a rodent model of generalized seizures.

Materials:

-

N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Positive control: Phenytoin (or other standard anticonvulsant)

-

Male Swiss albino mice (20-25 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Electrode solution (0.9% saline)

Experimental Workflow:

Caption: Workflow for the Maximal Electroshock (MES) Seizure Model.

Procedure:

-

Compound Preparation: Prepare a homogenous suspension of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide in the vehicle at various concentrations (e.g., 10, 30, 100 mg/kg). Prepare the positive control (Phenytoin) at a known effective dose.

-

Animal Acclimatization: Allow mice to acclimatize to the laboratory environment for at least 3-5 days before the experiment.

-

Dosing:

-

Divide the mice into groups (n=8-10 per group): Vehicle control, test compound groups (at least 3 dose levels), and a positive control group.

-

Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.).

-

-

Maximal Electroshock Induction:

-

At the time of peak anticipated drug effect (e.g., 30-60 minutes post-i.p. administration), apply a drop of saline solution to the eyes of each mouse.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

-

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure. The absence of THLE is considered protection.

-

Data Analysis:

-

Calculate the percentage of animals protected in each group.

-

Determine the median effective dose (ED50) of the test compound using probit analysis.

-

Compare the activity of the test compound to the vehicle and positive control groups using appropriate statistical tests (e.g., Fisher's exact test).

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | Number of Animals | Animals Protected | % Protection |

| Vehicle | - | 10 | 0 | 0 |

| Test Compound | 10 | 10 | 2 | 20 |

| Test Compound | 30 | 10 | 6 | 60 |

| Test Compound | 100 | 10 | 9 | 90 |

| Phenytoin | 25 | 10 | 10 | 100 |

Section 2: Evaluation of Anticancer Activity

Scientific Rationale:

The carboxamide moiety is a key feature in many targeted anticancer therapies, including kinase inhibitors.[10] Furthermore, the 2-oxotetrahydrofuran scaffold is present in molecules with potential antiproliferative effects.[7] Therefore, it is logical to investigate the cytotoxic and antiproliferative effects of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide against a panel of human cancer cell lines. An initial screening using a metabolic activity assay, such as the MTT or MTS assay, can provide a rapid assessment of the compound's potential as an anticancer agent.

Protocol 2: In Vitro Evaluation of Anticancer Activity using a Cell Viability Assay (MTS)

Objective: To determine the cytotoxic and antiproliferative effects of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide on various cancer cell lines.

Materials:

-

N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide

-

Dimethyl sulfoxide (DMSO)

-

Human cancer cell lines (e.g., MCF-7 (breast), PC-3 (prostate), A549 (lung), HepG2 (liver))[6][11]

-

Appropriate cell culture medium and fetal bovine serum (FBS)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Positive control: Doxorubicin or another standard chemotherapeutic agent

-

Microplate reader

Experimental Workflow:

Caption: Workflow for the MTS Cell Viability Assay.

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Preparation: Prepare a stock solution of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells for vehicle control (medium with DMSO) and positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTS Assay:

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

-

Data Presentation:

| Cell Line | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin |

| MCF-7 | 25.3 ± 2.1 | 0.8 ± 0.1 |

| PC-3 | 15.8 ± 1.5 | 1.2 ± 0.2 |

| A549 | 42.1 ± 3.5 | 2.5 ± 0.3 |

| HepG2 | 33.6 ± 2.9 | 1.9 ± 0.2 |

Section 3: Evaluation of Neuroprotective Effects

Scientific Rationale:

Neurodegenerative diseases are often associated with oxidative stress, which leads to neuronal cell death.[12][13] Compounds with neuroprotective properties can mitigate this damage.[14][15] Given the presence of the carboxamide and furan-like core, which are found in some neuroprotective agents, evaluating the ability of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide to protect neuronal cells from oxidative stress-induced toxicity is a worthwhile endeavor. A common in vitro model for this involves inducing oxidative stress in a neuronal cell line (e.g., SH-SY5Y) with an agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) and assessing the protective effect of the test compound.[15]

Protocol 3: In Vitro Evaluation of Neuroprotective Effects Against Oxidative Stress-Induced Cell Death

Objective: To determine if N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide can protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide

-

DMSO

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12) and FBS

-

Oxidative stress-inducing agent (e.g., H2O2 or 6-OHDA)

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTS or LDH release assay)

-

Positive control: A known antioxidant or neuroprotective agent (e.g., N-acetylcysteine)

-

Microplate reader

Experimental Workflow:

Caption: Workflow for the In Vitro Neuroprotection Assay.

Procedure:

-

Cell Culture: Culture and seed SH-SY5Y cells in 96-well plates. For a more neuron-like phenotype, cells can be differentiated with retinoic acid prior to the experiment.

-

Compound Preparation: Prepare a stock solution and serial dilutions of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide in cell culture medium as described in Protocol 2.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours). Include wells for vehicle control and a positive control.

-

Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., a predetermined toxic concentration of H2O2) to all wells except the untreated control group.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Cell Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTS for metabolic activity or LDH for membrane integrity).

-

Data Analysis:

-

Normalize the data to the untreated control (100% viability) and the H2O2-only treated group (0% protection).

-

Calculate the percentage of neuroprotection for each concentration of the test compound.

-

Plot the percentage of neuroprotection against the compound concentration to determine the EC50 (half-maximal effective concentration for protection).

-

Data Presentation:

| Treatment Group | Concentration (µM) | Cell Viability (%) | % Neuroprotection |

| Control (Untreated) | - | 100 ± 5.2 | - |

| H2O2 only | - | 45 ± 3.8 | 0 |

| Test Compound + H2O2 | 1 | 58 ± 4.1 | 23.6 |

| Test Compound + H2O2 | 10 | 75 ± 5.5 | 54.5 |

| Test Compound + H2O2 | 50 | 88 ± 6.1 | 78.2 |

| N-acetylcysteine + H2O2 | 1000 | 92 ± 4.9 | 85.5 |

Conclusion and Future Directions

The protocols outlined in these application notes provide a solid foundation for the initial preclinical evaluation of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide. Based on the structural alerts within the molecule and the known activities of related compounds, there is a strong rationale for exploring its potential as an anticonvulsant, anticancer, and neuroprotective agent. Positive results from these initial screens would warrant further investigation, including mechanism of action studies, in vivo efficacy in more advanced disease models, and pharmacokinetic and toxicological profiling.

References

-

Kumar, R. S., Idhayadhulla, A., Nasser, A. J. A., Kavimani, S., & Indumathy, S. (2010). Synthesis and Anticonvulsant Activity of a New Series of 1,4-dihydropyridine Derivatives. Indian Journal of Pharmaceutical Sciences, 72(6), 719–725. [Link]

-

Schroeder, G. M., An, Y., Cai, Z.-W., Chen, X.-T., Clark, C., Cornelius, L. A. M., Dai, J., Gullo-Brown, J., Gupta, A., Henley, B., Hunt, J. T., Jeyaseelan, R., Kamath, A., Kim, K., Lippy, J., Lombardo, L. J., Manne, V., Oppenheimer, S., Sack, J. S., … Borzilleri, R. M. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]

-

Urquilla, A., et al. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate. [Link]

-

Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC. [Link]

-

Urquilla, A., et al. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition. Thieme Connect. [Link]

-

Observed neuroprotective effects: Topics by Science.gov. [Link]

-

Neuroprotective activity of compounds 4a–l against the toxicity exerted by... ResearchGate. [Link]

-

Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2001). Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives. Epilepsy Research, 43(1), 47–73. [Link]

-

Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. PMC. [Link]

-

Mokrov, G. V., et al. (2023). Design, Synthesis And Anticonvulsant Activity Of Cinnamoyl Derivatives Of 3,4,6,7,8,9 Hexahydrodibenzo[B,D]Furan-1-(2h)-One Oxime. ResearchGate. [Link]

-

Piazzi, L., Cavalli, A., Colla, P. L., Catto, M., Giordani, A., Squassabia, F., & Leonardi, A. (1993). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Journal of Medicinal Chemistry, 36(21), 3147–3155. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

-

Vittori, S., Camaioni, E., Di Francesco, E., Volpini, R., & Cristalli, G. (1998). Synthesis and Biological Activity of a New Series of N6-arylcarbamoyl, 2-(Ar)alkynyl-N6-arylcarbamoyl, and N6-carboxamido Derivatives of adenosine-5'-N-ethyluronamide as A1 and A3 Adenosine Receptor Agonists. Journal of Medicinal Chemistry, 41(16), 2537–2546. [Link]

-

Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties. PMC. [Link]

-

Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. ResearchGate. [Link]

-

Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. MDPI. [Link]

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(2), 587–594. [Link]

-

Exploration of Neuroprotective Therapy. MDPI. [Link]

-

UT researchers find compound that could be a major breast cancer breakthrough. YouTube. [Link]

-

Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. [Link]

-

Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma. Frontiers. [Link]

-

Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs. Frontiers. [Link]

-

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. [Link]

- Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.

-

Matsumoto, R. R., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology, 726, 8–16. [Link]

-

New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping. PubMed. [Link]

-

Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator. PubMed. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

Sources

- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Synthesis and anticonvulsant activity of a new series of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Exploration of Neuroprotective Therapy [explorationpub.com]

- 14. observed neuroprotective effects: Topics by Science.gov [science.gov]

- 15. mdpi.com [mdpi.com]

Application Note: Protocol for the Solubilization of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide in DMSO

Target Audience: Researchers, Assay Scientists, and Compound Management Professionals Document Type: Standard Operating Procedure & Technical Rationale

Executive Summary & Scientific Rationale

The preparation of high-fidelity compound stock solutions is a critical foundational step in drug discovery and in vitro pharmacology. This application note details the optimized protocol for solubilizing N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide in Dimethyl Sulfoxide (DMSO).

Mechanistic Rationale: This compound features a tetrahydrofuran-2-one (butyrolactone) core linked via a carboxamide to a 4-fluorophenyl ring. The presence of the carboxamide group introduces strong intermolecular hydrogen bonding (H-bond donors from the amide NH, and acceptors from the carbonyl oxygens), which stabilizes its crystal lattice. Furthermore, the para-fluoro substitution on the phenyl ring increases the molecule's overall lipophilicity, severely restricting its aqueous solubility.

Anhydrous DMSO is the solvent of choice because it is a highly polar, aprotic solvent with a high dielectric constant ( ϵ≈47 ). It acts as a potent hydrogen-bond acceptor, effectively outcompeting the compound's internal and intermolecular H-bonds, thereby disrupting the crystal lattice and ensuring complete solvation without altering the molecule's covalent structure [1].

Physicochemical Profile

Before initiating solubilization, it is imperative to verify the compound's physical parameters to calculate accurate molarities.

| Parameter | Value |

| Compound Name | N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide |

| CAS Registry Number | 56565-31-2 |

| Molecular Formula | C₁₁H₁₀FNO₃ |

| Molecular Weight | 223.20 g/mol |

| H-Bond Donors / Acceptors | 1 / 4 |

| Appearance | Solid powder |

| Recommended Solvent | Anhydrous DMSO ( ≥ 99.9% purity) |

Reagents & Equipment Specifications

-

Solvent: Anhydrous DMSO (Water content ≤ 0.005%). Experience Note: DMSO is highly hygroscopic. Using standard benchtop DMSO that has absorbed atmospheric moisture will drastically reduce the solubility of lipophilic compounds and lead to micro-precipitation[2].

-

Vessels: Glass vials (e.g., borosilicate) or high-quality Polypropylene (PP) tubes. Critical Warning:Never use polystyrene (PS) tubes. DMSO acts as a plasticizer and will dissolve polystyrene, leaching polymers into your stock solution and generating false positives/negatives in downstream biological assays.

-

Equipment: Analytical balance (0.01 mg readability), vortex mixer, temperature-controlled bath sonicator, and an inert gas source (Nitrogen or Argon) for purging.

Step-by-Step Solubilization Protocol

Phase 1: Calculation and Weighing

-

Determine Target Concentration: For high-throughput screening (HTS) or biological assays, a standard stock concentration is typically 10 mM or 50 mM .

-

Calculate Solvent Volume: Use the following formula to determine the exact volume of DMSO required for the mass of the compound weighed:

Volume(μL)=(MolecularWeight(g/mol)×TargetConcentration(mM)Mass(mg))×106Example: To prepare a 10 mM stock from 5.0 mg of powder:

Volume=[5.0/(223.20×10)]×106=2240μL (or 2.24 mL) of DMSO. -

Weighing: Carefully weigh the solid compound into a pre-tared glass or PP vial.

Phase 2: Solvent Addition and Dissolution

-

Inert Addition: Working rapidly to minimize atmospheric exposure, add the calculated volume of room-temperature anhydrous DMSO to the vial.

-

Agitation: Cap the vial tightly and vortex for 30–60 seconds to disperse the powder.

-

Sonication (The Causality of Cavitation): Place the vial in a bath sonicator for 5–10 minutes.

-

Why Sonicate? Acoustic cavitation generates localized micro-bubbles that implode, releasing intense kinetic energy. This energy overcomes the thermodynamic barrier of the compound's crystal lattice energy, accelerating the transition into the solvated state without requiring destructive high temperatures.

-

Phase 3: Quality Control and Aliquoting

-

Visual Inspection: Hold the vial against both a light and dark background. The solution must be completely transparent. If particulates or a cloudy suspension remain, the compound has not fully dissolved.

-

Troubleshooting: If cloudy, warm the solution gently in a 37°C water bath for 5 minutes, followed by an additional 5 minutes of sonication. Do not exceed 50°C to prevent thermal degradation of the carboxamide linkage.

-

-

Inert Purging: Once clear, gently purge the headspace of the vial with dry Nitrogen or Argon gas before sealing.

-

Aliquoting: Dispense the master stock into single-use aliquots (e.g., 50–100 μ L) in tightly sealed PP tubes.

Workflow Visualization

The following flowchart illustrates the self-validating decision tree for compound solubilization and quality control.

Figure 1: Solubilization workflow and quality control pathway for N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide in DMSO.

Storage & Handling Best Practices

To maintain the integrity of the self-validating system, post-solubilization handling is just as critical as the dissolution itself:

-

Mitigating Freeze-Thaw Degradation: Repeated freezing and thawing of DMSO stocks causes localized concentration gradients (freeze-concentration effects) and promotes the irreversible precipitation of the compound [3]. Rule of thumb: Never subject a working stock to more than three freeze-thaw cycles. Single-use aliquots are mandatory.

-

Temperature & Desiccation: Store aliquots at -20°C or -80°C. Because DMSO freezes at 18.5°C, the solution will solidify. When retrieving an aliquot, allow it to thaw naturally at room temperature in a desiccator to prevent atmospheric condensation from introducing water into the hygroscopic DMSO.

-

Analytical Validation: For long-term storage ( > 6 months), verify the integrity of the stock via LC-MS or quantitative NMR prior to use in critical biological assays to ensure the lactone ring has not undergone hydrolysis.

References

-

Hughes, F., & Cookson, A. (2024). University of Dundee HTS Library Plate Rejuvenation Using a DMSO-Rich Atmosphere. SLAS Discovery / University of Dundee. Retrieved from[Link]

Troubleshooting low solubility of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide in aqueous media

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to troubleshooting and overcoming the low aqueous solubility of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide. The methodologies and explanations are grounded in established physicochemical principles to ensure scientific integrity and experimental success.

Part 1: Initial Assessment & Compound Characteristics

This section addresses the fundamental properties of the molecule, which are critical for diagnosing solubility issues.

Question: What are the key structural features of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide that influence its solubility?

Answer: Understanding the molecule's architecture is the first step in troubleshooting. The compound possesses three key functional groups that dictate its behavior in aqueous media:

-

N-(4-Fluorophenyl) Group: The fluorophenyl ring is a dominant feature. The fluorine atom and the phenyl ring make this portion of the molecule significantly nonpolar and hydrophobic.[1] Highly fluorinated organic molecules are known to be both hydrophobic (water-repelling) and lipophobic (fat-repelling), which can present unique solubilization challenges.[1]

-

Amide Linkage (-CONH-): Amide groups are polar and can participate in hydrogen bonding as both donors (N-H) and acceptors (C=O). However, they are generally considered neutral and are not readily ionizable across the physiological pH range.[2] Consequently, their contribution to water solubility is less significant than that of ionizable groups like amines or carboxylic acids.[2][3]

-

2-Oxotetrahydrofuran (γ-Butyrolactone) Ring: This is a cyclic ester, or lactone. While the carbonyl group (C=O) and the ether oxygen can act as hydrogen bond acceptors, the overall ring structure is largely aliphatic and contributes to the molecule's low aqueous solubility. A critical consideration for this group is its susceptibility to hydrolysis (ring-opening) under strongly acidic or basic conditions, which would chemically degrade the compound.[3]

Collectively, the large, nonpolar fluorophenyl group is the primary driver of the compound's poor aqueous solubility.

Question: What are the predicted physicochemical properties of this compound, and how do they guide my experimental design?

Answer: While experimental data for this specific molecule is not widely published, we can use computational models and data from structurally similar compounds to predict its properties. These predictions are invaluable for designing an effective solubilization strategy.

| Property | Predicted Value/Characteristic | Implication for Experimental Design |

| Molecular Weight | ~237.2 g/mol | Moderate molecular weight; solubility is not primarily hindered by size. |

| logP (Octanol-Water Partition Coefficient) | Estimated > 2.0 | A positive and high logP indicates a strong preference for a lipidic (nonpolar) environment over an aqueous one. This confirms the molecule is hydrophobic and predicts low intrinsic water solubility. |

| pKa (Acid Dissociation Constant) | Non-ionizable | The amide N-H is extremely weakly acidic (pKa ~17), and there are no basic centers. Therefore, altering the pH of the medium is unlikely to significantly increase solubility by forming a salt.[2][4] The Henderson-Hasselbalch equation will not be a useful predictor.[5][6] |

| Hydrogen Bonding | 1 Donor (N-H), 4 Acceptors (2x C=O, 1x N, 1x Lactone O) | The molecule can interact with water via hydrogen bonds, but these interactions are insufficient to overcome the large hydrophobic surface area of the fluorophenyl ring. |

Key Takeaway: The compound is a classic example of a poorly soluble, non-ionizable molecule. Strategies must focus on overcoming its hydrophobicity rather than manipulating its ionization state.

Part 2: Foundational Troubleshooting & Measurement

Before attempting to enhance solubility, it is crucial to establish an accurate and reproducible baseline measurement.

Question: How do I accurately measure the baseline aqueous solubility of my compound?

Answer: The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[7] This method ensures that the solution has reached equilibrium with the solid drug, providing the most accurate measure of true solubility. A high-throughput alternative using smaller volumes is the Backgrounded Membrane Imaging (BMI) method.[8]

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4) in a sealed, clear container (e.g., a glass vial). "Excess" means enough solid is present that some will visibly remain undissolved at the end of the experiment.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but for highly crystalline materials, 72 hours may be necessary.

-

Phase Separation: Allow the suspension to sit undisturbed for at least 1-2 hours to let undissolved solids settle. Then, carefully withdraw a sample of the supernatant and clarify it to remove all solid particles. This is a critical step; common methods include:

-

Centrifugation at high speed (>10,000 x g) for 15-30 minutes.

-

Filtration using a low-binding syringe filter (e.g., 0.22 µm PVDF). Ensure the filter material does not adsorb your compound.

-

-

Quantification: Accurately dilute the clarified supernatant in a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[9]

-

Confirmation of Equilibrium: To ensure equilibrium was reached, take measurements at two consecutive time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium has been achieved.

Question: My compound keeps precipitating out of solution during my experiments. What's happening?

Answer: Precipitation occurs when the concentration of the compound exceeds its equilibrium solubility in a given solvent system. This is a common issue when a drug solution (often a concentrated stock in an organic solvent like DMSO) is diluted into an aqueous buffer.[10] This process creates a supersaturated state that is thermodynamically unstable, leading to nucleation and crystal growth.[11]

The underlying mechanisms are complex, but the immediate cause is a solvent shift where the compound finds itself in an environment (high water content) where it is no longer soluble.[12] Understanding the kinetics of this precipitation is key to developing formulations that can maintain a temporary, supersaturated state for improved absorption.[9][12]

Below is a workflow to diagnose and address precipitation issues.

Caption: Initial precipitation troubleshooting workflow.

Part 3: Systematic Solubilization Strategies

Once you have a reliable baseline, you can systematically explore methods to enhance solubility. The following strategies are presented in order of increasing complexity.

Strategy 1: Co-solvency

Question: What are co-solvents and how can they improve the solubility of my compound?

Answer: Co-solvency is one of the most direct and widely used methods for solubilizing nonpolar compounds.[13][14] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[15] This reduction in polarity makes the environment more favorable for a hydrophobic molecule like N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide, effectively increasing its solubility.[16] The mechanism involves disrupting water's hydrogen-bonding network, creating "pockets" that can accommodate the nonpolar solute.[16]

| Co-solvent | Typical Starting Conc. (% v/v) | Key Considerations |

| Ethanol | 5 - 20% | Biocompatible, but can cause precipitation on high dilution.[17] |

| Propylene Glycol (PG) | 10 - 40% | Good solubilizing power, often used in oral and injectable formulations. |

| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Excellent solubilizer for hydrophobic compounds due to extensive hydrophobic interactions.[18] Can form viscous solutions. |

| Glycerin | 10 - 30% | Viscous; good for oral formulations but may be less effective than PG or PEG 400. |

Expert Insight: Start by preparing a series of binary solvent mixtures (e.g., 10%, 20%, 30% PEG 400 in water) and determine the solubility in each using the shake-flask method. This will generate a solubility profile and help you identify the optimal co-solvent ratio.[15] Be aware that while co-solvents can greatly enhance solubility, dilution with aqueous media (e.g., in an assay or upon administration) can lead to rapid precipitation.[16]

Strategy 2: Surfactant-Mediated Solubilization

Question: When should I consider using surfactants, and which type is best?

Answer: Surfactants are amphiphilic molecules that should be considered when co-solvents are insufficient or cause precipitation issues upon dilution. Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[19][20] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into this hydrophobic core, effectively being "solubilized" within the aqueous medium.[21][22]

The choice of surfactant is critical:

-

Non-ionic surfactants (e.g., Polysorbates like Tween® 80, Polyoxyls like Kolliphor® EL) are generally the first choice. They are less toxic, less affected by pH and ionic strength, and typically have lower CMC values, making them efficient solubilizers for hydrophobic drugs.[21][23]

-

Ionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS) can be very powerful solubilizers but are often more irritating and can interact with the drug or other excipients.[19][22]

| Surfactant | Type | Typical Starting Conc. (% w/v) | Key Considerations |

| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1 - 2.0% | Widely used, biocompatible. Forms stable micelles. |

| Kolliphor® EL (Cremophor® EL) | Non-ionic | 0.5 - 5.0% | Excellent solubilizing capacity but has been associated with hypersensitivity reactions in vivo.[21] |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1.0% | Very effective but can denature proteins and cause irritation. Primarily used for in vitro assays. |

Protocol 2: Screening for Surfactant-Based Solubility Enhancement

-

Prepare a series of aqueous solutions of your chosen surfactant (e.g., 0.1%, 0.5%, 1.0%, and 2.0% Tween® 80 in PBS).

-

Use the Shake-Flask Method (Protocol 1) to determine the solubility of your compound in each surfactant solution.

-

Plot the compound's solubility against the surfactant concentration. You should observe a significant increase in solubility above the surfactant's CMC.[19]

Caption: Surfactant micelle encapsulating a hydrophobic drug.

Strategy 3: Complexation with Cyclodextrins

Question: My compound is very sensitive. Are there non-surfactant methods to improve solubility?

Answer: Yes, cyclodextrin complexation is an excellent and widely used technique, particularly for Biopharmaceutical Classification System (BCS) Class II compounds (low solubility, high permeability).[][25][26] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[27]

The poorly soluble "guest" molecule (your compound) can fit inside the hydrophobic "host" cavity, forming a water-soluble inclusion complex.[][26] This process sequesters the hydrophobic part of your molecule from water, dramatically increasing its apparent solubility without the use of co-solvents or surfactants.[27][28]

-

β-Cyclodextrin (β-CD): Has limited aqueous solubility itself.

-

Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it the most common choice for pharmaceutical applications.[27]

-

Sulfobutylether-β-Cyclodextrin (SBE-β-CD): An anionic derivative that can provide very strong binding and high solubility enhancement, often used in injections.[28]

Expert Insight: The formation of an inclusion complex can be confirmed using techniques like Phase Solubility Analysis. This involves preparing solutions with increasing concentrations of the cyclodextrin and measuring the drug's solubility at each point. A linear increase in solubility (an AL-type isotherm) is indicative of a 1:1 complex formation.[28]

Part 4: Summary and Recommended Workflow

For a novel, poorly soluble, non-ionizable compound like N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide, a systematic approach is essential.

Caption: Recommended experimental workflow for solubility enhancement.

References

- Department of Chemical and Pharmaceutical Engineering. (n.d.). Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media.

- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.

- Bergstrand, A., et al. (2011). Advancing in-vitro drug precipitation testing: new process monitoring tools and a kinetic nucleation and growth model. PubMed.

- Grigoraș, C. G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.

- Wikipedia. (n.d.). Cosolvent.

- Gavali, S. M., et al. (2014). Cyclodextrin and phospholipid complexation in solubility and dissolution enhancement: a critical and meta-analysis. PubMed.

- A, J., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC.

- International Journal of Pharmaceutical and Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.

- Journal of Molecular Liquids. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

- University of Alberta. (2005). Micellar solubilization of drugs.

- Eman, A. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery.

- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.

- Scribd. (n.d.). Cosolvent Effects on Drug Solubility.

- Journal of Pharmacy and Pharmacology. (2011). Advancing in-vitro drug precipitation testing: new process monitoring tools and a kinetic nucleation and growth model. Oxford Academic.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).

- Tian, Y., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed.

- ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.

- In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. (2012).

- MDPI. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.

- Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR.

- MDPI. (2019). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development.

- MDPI. (2022). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug.

- Solve Scientific. (2007). High Throughput Measurement of Compound Solubility and Physical Form with BMI.

- PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.

- MDPI. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches.

- Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025).

- ACS Publications. (2020). Precipitation of Drug Particles Using a Gas Antisolvent Process on a High-Pressure Microfluidic Platform. Industrial & Engineering Chemistry Research.

- PubMed. (2024). Solubilization techniques used for poorly water-soluble drugs.

- JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.

- ResearchGate. (2016). (PDF) Review of solubilization techniques for a poorly water-soluble drug: Carbamazepine.

- Principles of Drug Action 1, Spring 2005, Amides. (2005).

- Exp. 11 The influence of pH on solubility in water Theory:. (n.d.).

- ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

- PubMed. (2004). Accuracy of calculated pH-dependent aqueous drug solubility.

- Semantic Scholar. (2014). Study of pH-dependent drugs solubility in water.

- PubMed. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.

Sources

- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. researchgate.net [researchgate.net]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. solvescientific.com.au [solvescientific.com.au]

- 9. Advancing in-vitro drug precipitation testing: new process monitoring tools and a kinetic nucleation and growth model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Cosolvent - Wikipedia [en.wikipedia.org]

- 14. jmpas.com [jmpas.com]

- 15. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections [mdpi.com]

- 17. scribd.com [scribd.com]

- 18. scispace.com [scispace.com]

- 19. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jocpr.com [jocpr.com]

- 21. Micellar solubilization of drugs. [sites.ualberta.ca]

- 22. mdpi.com [mdpi.com]

- 23. Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media – LCPE [lcpe.uni-sofia.bg]

- 25. Cyclodextrin and phospholipid complexation in solubility and dissolution enhancement: a critical and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 27. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. publishing.emanresearch.org [publishing.emanresearch.org]

Preventing degradation of N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide during long-term storage

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling N-(4-Fluorophenyl)-2-oxotetrahydrofuran-3-carboxamide . Because this compound features both a cyclic ester (gamma-butyrolactone) and an amide linkage, it presents specific stability challenges during long-term storage. This document synthesizes mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental batches.

Core Mechanistic Insight: The Vulnerability of the Lactone Ring

To prevent degradation, we must first understand the causality behind it. The compound contains a strained 2-oxotetrahydrofuran ring. Lactones are inherently susceptible to moisture-induced hydrolysis, which leads to the opening of the ring to form a hydroxy-carboxylic acid derivative. While amide-containing drugs are also susceptible to hydrolysis, the cleavage of the amide bond occurs at a much slower rate than the hydrolysis of the lactone[1].

Therefore, the primary threat to this compound is not thermal degradation, but nucleophilic attack by water .

Fig 1: Primary and secondary hydrolytic degradation pathways of the target compound.

Troubleshooting & FAQs

Q1: Why is my compound degrading even when stored in a standard laboratory refrigerator at 4°C? A: The issue is likely condensation, not temperature. When cold vials are opened in a humid laboratory environment, ambient moisture rapidly condenses on the surface of the cold powder. Because hydrolysis is heavily dependent on the presence of water[1], these microscopic water droplets initiate the lactone ring-opening process. To prevent this, vials must be equilibrated to room temperature in a desiccator before opening.